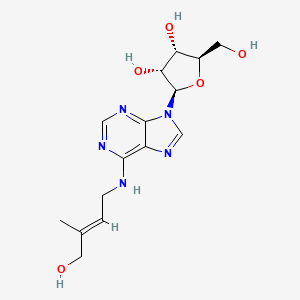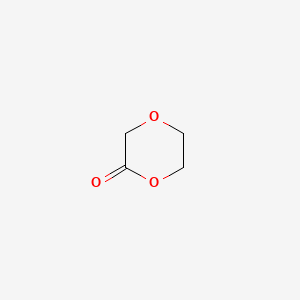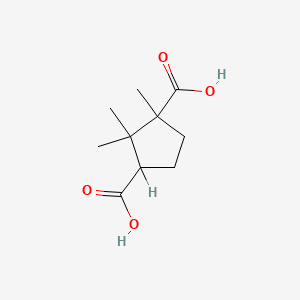
2,6-Dimethyl-2,4,6-octatriene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-2,4,6-octatriene, also known as allo-ocimene, is an organic compound with the molecular formula C10H16. It is a clear, almost colorless liquid that is known for its sweet, floral, and herbal aroma. This compound is a type of ocimene, which is a group of isomeric hydrocarbons found in various essential oils and plants .
Biochemical Analysis
Biochemical Properties
Alloocimene is involved in various biochemical reactions. It is known to activate defense genes in plants like Arabidopsis thaliana . The genes induced by alloocimene include those known to be activated by mechanical wounding and/or jasmonate application, such as chalcone synthase (CHS), caffeic acid-O-methyltransferase (COMT), diacylglycerol kinase1 (DGK1), glutathione-S-transferase1 (GST1), and lipoxygenase2 (LOX2) .
Cellular Effects
Alloocimene has been shown to have significant effects on various types of cells and cellular processes. In Arabidopsis thaliana, alloocimene activates defense genes and induces resistance against Botrytis cinerea . This suggests that alloocimene influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of alloocimene involves a rearrangement via a six-membered cyclic transition state in a one-step concerted and highly synchronic process . This rearrangement leads to the decomposition of cis-β-ocimene to alloocimene . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that alloocimene is thermally unstable , which suggests that its effects may change over time due to degradation
Metabolic Pathways
Alloocimene is involved in the metabolic pathways of several plants . It is produced after mechanical wounding or pathogen/herbivore attacks in higher plants
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimethyl-2,4,6-octatriene can be synthesized through the flash pyrolysis or photochemical isomerization of α-pinene . The process involves heating α-pinene at high temperatures to induce pyrolysis, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the compound is often produced by distillation. The crude product is fractionally distilled through an efficient column and repeatedly distilled at reduced pressure (15 mmHg) through a long column of glass helices. The final distillation is performed from sodium under nitrogen to ensure purity. The compound is stabilized with approximately 0.1% hydroquinone to prevent polymerization .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-2,4,6-octatriene undergoes various chemical reactions, including polymerization and oxidation . It is a combustible compound that readily polymerizes and oxidizes when exposed to air.
Common Reagents and Conditions:
Polymerization: The compound polymerizes in the presence of air or light. Hydroquinone is often used as a stabilizer to prevent this reaction.
Oxidation: It oxidizes readily, forming various oxidation products depending on the conditions.
Major Products Formed: The major products formed from the oxidation of this compound include various oxidized hydrocarbons. The specific products depend on the reaction conditions and the presence of catalysts.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-2,4,6-octatriene involves its role as a semiochemical. Semiochemicals are chemicals that convey information between organisms, often influencing behavior or physiology. The molecular targets and pathways involved in its action are related to its interaction with olfactory receptors and other sensory pathways in organisms .
Comparison with Similar Compounds
2,6-Dimethyl-2,4,6-octatriene is similar to other ocimenes, such as:
- trans-Alloocimene
- (4Z,6z)-2,6-dimethyl-2,4,6-octatriene
- (4Z,6e)-2,6-dimethyl-2,4,6-octatriene
- 2,4,6-Octatriene, 2,6-dimethyl-, (E,Z)-
- 2,6-Dimethyl-octa-2,4,6-triene, cis
What sets this compound apart is its specific isomeric form and its unique aroma profile, making it particularly valuable in the fragrance industry.
Properties
CAS No. |
3016-19-1 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
2,6-dimethylocta-2,4,6-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-8H,1-4H3 |
InChI Key |
GQVMHMFBVWSSPF-UHFFFAOYSA-N |
SMILES |
CC=C(C)C=CC=C(C)C |
Isomeric SMILES |
C/C=C(\C)/C=C/C=C(C)C |
Canonical SMILES |
CC=C(C)C=CC=C(C)C |
boiling_point |
188.0 °C |
melting_point |
-28.0 °C |
physical_description |
Colorless liquid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Alloocimene has the molecular formula C10H16 and a molecular weight of 136.23 g/mol.
ANone: Alloocimene exhibits characteristic peaks in infrared (IR) and ultraviolet-visible (UV-Vis) spectroscopy. In IR, it shows absorption bands corresponding to the stretching vibrations of C=C bonds. UV-Vis spectroscopy reveals absorption bands characteristic of conjugated diene systems. [, , ]
ANone: While mass spectrometry often struggles to differentiate the isomers [], infrared spectroscopy provides a reliable method. Specific frequency shifts, influenced by steric hindrance and rehybridization, allow for the differentiation of cis and trans configurations in trialkylated ethylenes like alloocimene. []
ANone: Alloocimene, like many terpenes, can be susceptible to oxidation and degradation under the influence of light, temperature, and oxygen. Storage in the absence of these factors is crucial to preserving its initial composition. []
ANone: Oven drying, particularly at higher temperatures like 60°C, can lead to a significant reduction in alloocimene content in plant materials compared to shade drying. This highlights the importance of carefully selecting drying methods to preserve volatile compounds like alloocimene. []
ANone: While not a catalyst itself, alloocimene's conjugated diene structure makes it valuable in polymer chemistry. Incorporating it into rubbery polymers enhances filler interactions. Its reactive diene units can chemically bond with carbon black for superior reinforcement or undergo Diels-Alder reactions for functionalization with silica-interactive groups. []
ANone: Density functional theory calculations have been employed to determine the ground-state optimized structure of alloocimene, providing insights into its molecular geometry and electronic properties. []
ANone: While specific SAR studies focusing on alloocimene are limited in the provided research, its structure, containing a conjugated triene system, suggests potential for biological activity. Research on similar terpenes indicates that structural modifications, such as the introduction of functional groups, can significantly impact their biological properties. []
ANone: Alloocimene is being explored for its potential use in several areas:
- Polymers: Its incorporation into polymers like polyisobutylene leads to desirable properties, such as thermoplastic elastomeric behavior, making them potential replacements for halogenated rubbers. []
- Fiber Mats: Alloocimene-based block copolymers can be electrospun into fiber mats with potential applications in tissue scaffolding and drug delivery due to their rubbery nature, hydrophobicity, and non-cytotoxicity. []
- Biomarkers: The presence of specific volatile compounds, including alloocimene, in plants like Plagiochila stricta, highlights their potential use as chemotaxonomic markers for species identification. []
ANone: Several techniques are crucial for analyzing alloocimene:
- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to separate, identify, and quantify alloocimene in complex mixtures, such as essential oils and plant extracts. [, , , , , , ]
- Gas Chromatography-Electroantennographic Detection (GC-EAD): This specialized technique helps identify volatile compounds, like alloocimene, that elicit a response from insect antennae, aiding in understanding insect-plant interactions. [, ]
- Solid-Phase Microextraction (SPME): A sample preparation technique often combined with GC-MS, SPME allows for the efficient extraction and preconcentration of volatile compounds, including alloocimene, from various matrices. [, ]
ANone: Early research on alloocimene primarily focused on its isolation and structural characterization from natural sources like essential oils. [, ] Over time, research has expanded to investigate its potential applications in various fields, including polymer chemistry [, , , ], and agriculture [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















